

A Comprehensive Spectroscopic Guide to Methyl 4-Bromophenylacetate (CAS: 41841-16-1)

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Compound of Interest

Compound Name: Methyl 4-Bromophenylacetate

Cat. No.: B014711

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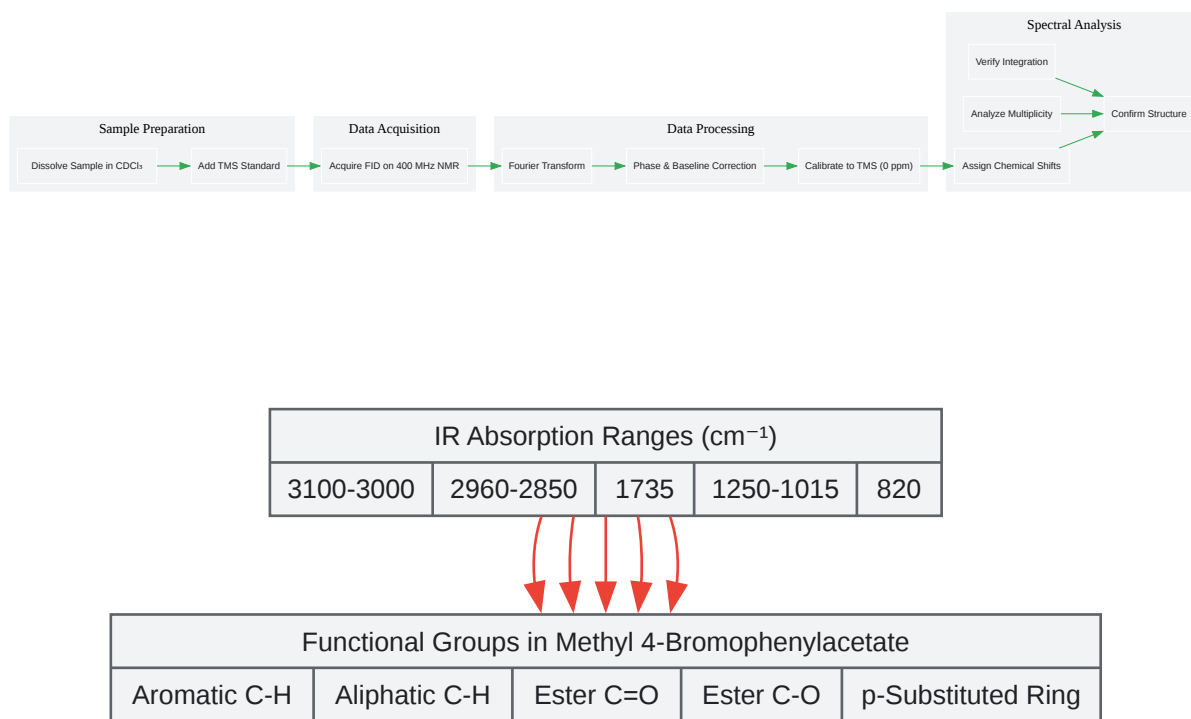
Abstract

Methyl 4-bromophenylacetate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a versatile building block necessitates a thorough and unambiguous structural characterization to ensure quality control and predict reactivity. This technical guide provides an in-depth analysis of the core spectroscopic data for **methyl 4-bromophenylacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a holistic spectroscopic signature of the molecule, offering researchers and drug development professionals a definitive reference for its identification and verification.

Molecular Structure and Spectroscopic Assignment

The structural integrity of a synthetic intermediate is the foundation of any successful drug development campaign. Before delving into the spectral data, it is crucial to visualize the molecule's framework to understand the distinct chemical environments that will be reported by various spectroscopic methods.

The molecular formula of **methyl 4-bromophenylacetate** is $C_9H_9BrO_2$ [2], and its molecular weight is 229.07 g/mol.[2] The structure contains a para-substituted benzene ring, a methylene ($-CH_2-$) group, and a methyl ester ($-COOCH_3$) functional group.



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Figure 3: Correlation of key IR frequencies with molecular functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is excellent for structural analysis and library matching.

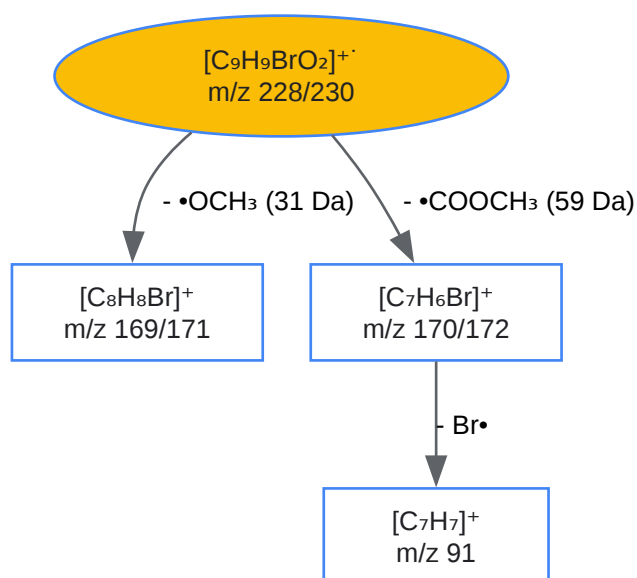
- Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Data Summary & Interpretation

A GC-MS spectrum is available in the SpectraBase database. The spectrum is expected to show characteristic features confirming the molecular formula and structure.

Key Features of the Mass Spectrum:

- Molecular Ion (M^+) Peak: Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 (for $\text{C}_9\text{H}_9^{79}\text{BrO}_2$) and m/z 230 (for $\text{C}_9\text{H}_9^{81}\text{BrO}_2$). This "M/M+2" pattern is a definitive signature for a monobrominated compound.
- Major Fragment Ions:
 - m/z 170/172: Corresponds to the loss of the carbomethoxy radical ($\bullet\text{COOCH}_3$, 59 Da), resulting in the stable 4-bromobenzyl cation. This is often a prominent peak.
 - m/z 169/171: Loss of the methoxy group ($\bullet\text{OCH}_3$, 31 Da) followed by loss of CO.
 - m/z 90: Loss of bromine from the 4-bromobenzyl cation, giving the benzyl cation.

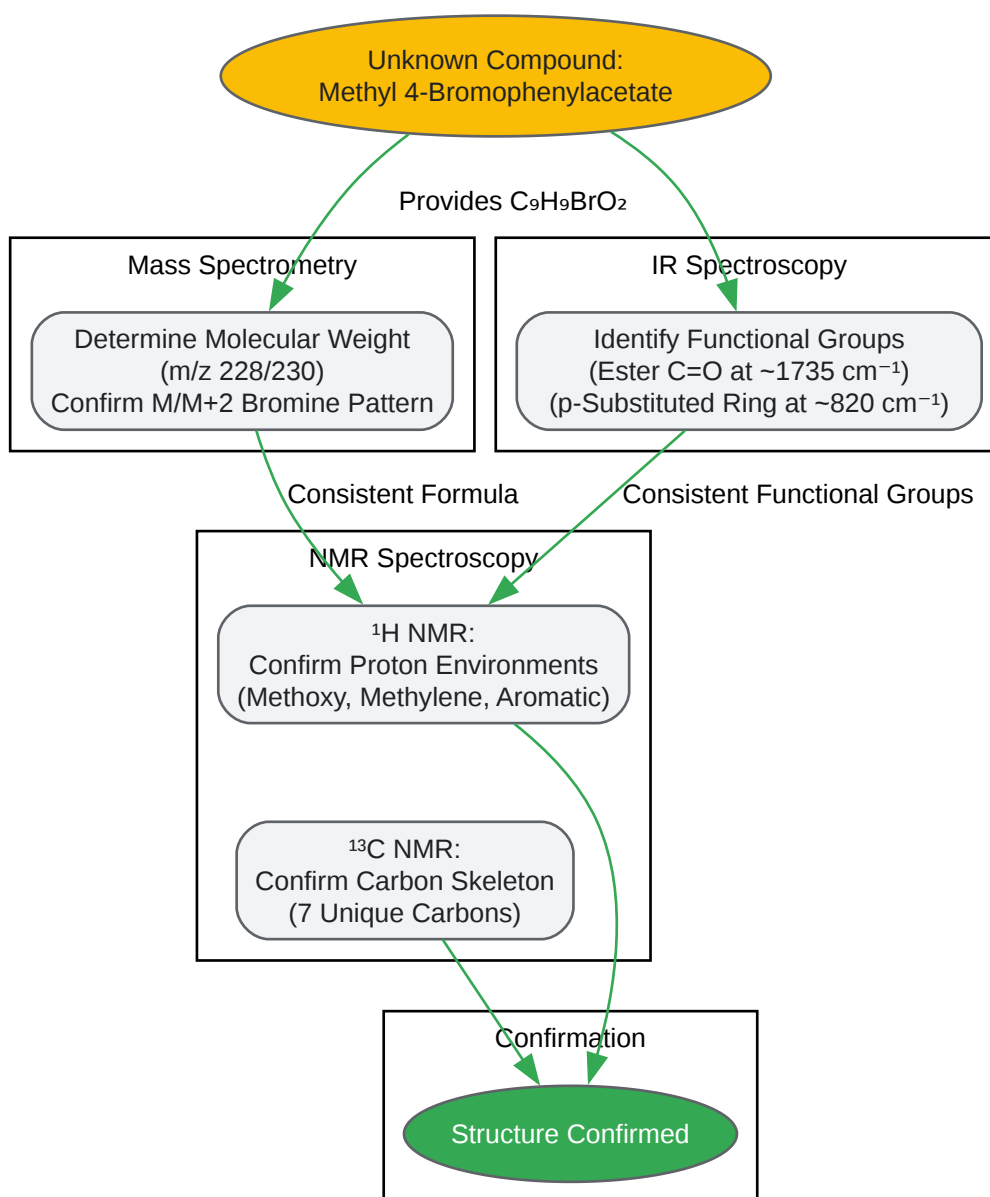


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Figure 4: Predicted major fragmentation pathways for **Methyl 4-Bromophenylacetate** in EI-MS.

Integrated Spectroscopic Validation

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of data from all four spectroscopic methods, creating a self-validating system for structural confirmation.



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Figure 5: Integrated workflow for the spectroscopic confirmation of **Methyl 4-Bromophenylacetate**.

Conclusion

The spectroscopic data presented provides an unambiguous and robust characterization of **methyl 4-bromophenylacetate**. The 1H NMR spectrum confirms the specific arrangement and ratio of protons. The expected ^{13}C NMR data aligns with the seven unique carbon environments. IR spectroscopy definitively identifies the key ester and para-substituted

aromatic functional groups, while mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive guide serves as an authoritative reference for researchers, ensuring high confidence in the identity and quality of this critical synthetic intermediate.

References

- PubChem. Methyl 2-(4-bromophenyl)acetate.
- SpectraBase.
- SynZeal.
- LookChem.
- Google Patents.

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Sources

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- 2. scbt.com [scbt.com]
- 3. Methyl 2-(4-bromophenyl)acetate | C₉H₉BrO₂ | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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